Product packaging for 2-Ethyl-5-iodo-1,3-oxazole(Cat. No.:CAS No. 2866317-65-7)

2-Ethyl-5-iodo-1,3-oxazole

Cat. No.: B13468723
CAS No.: 2866317-65-7
M. Wt: 223.01 g/mol
InChI Key: YOGXMFIMKXPOAL-UHFFFAOYSA-N
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Description

2-Ethyl-5-iodo-1,3-oxazole (Molecular Formula: C5H6INO, Molecular Weight: 222.95 g/mol ) is a high-value, substituted oxazole intermediate designed for advanced heterocyclic chemistry and drug discovery research. This compound features an iodine atom at the C-5 position of the 1,3-oxazole ring, making it an exceptional electrophilic partner for metal-catalyzed cross-coupling reactions . The 5-iodo substituent is highly reactive in transformations such as Suzuki, Stille, and Negishi couplings, providing researchers with a versatile route to access a diverse array of 5-arylated or 5-alkenylated 2-ethyloxazoles . This regiospecific structure is critical for constructing complex 2,5-disubstituted-1,3-oxazoles, a common pharmacophore found in numerous biologically active natural products and pharmaceutical agents . The core research value of this compound lies in its role as a synthetic building block. The 2-ethyl group provides steric and electronic influence that can modulate the properties of the final molecule, while the iodo substituent allows for precise functionalization at the electron-deficient C-5 carbon . Oxazole rings are privileged structures in medicinal chemistry due to their presence in potent therapeutic molecules, and this iodinated derivative enables the exploration of new chemical space . It is strictly for research applications and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6INO B13468723 2-Ethyl-5-iodo-1,3-oxazole CAS No. 2866317-65-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2866317-65-7

Molecular Formula

C5H6INO

Molecular Weight

223.01 g/mol

IUPAC Name

2-ethyl-5-iodo-1,3-oxazole

InChI

InChI=1S/C5H6INO/c1-2-5-7-3-4(6)8-5/h3H,2H2,1H3

InChI Key

YOGXMFIMKXPOAL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(O1)I

Origin of Product

United States

Synthetic Methodologies for 2 Ethyl 5 Iodo 1,3 Oxazole and Analogous 5 Iodo 1,3 Oxazoles

De Novo Cyclization Strategies for Oxazole (B20620) Ring Formation

Building the 1,3-oxazole core from non-cyclic starting materials is a fundamental strategy in heterocyclic chemistry. These methods offer versatility in introducing various substituents onto the oxazole ring.

Oxidative Cyclization Protocols for Substituted 1,3-Oxazoles

Oxidative cyclization is a powerful method for forming the oxazole ring, often involving the formation of C-O and C-N bonds in a single cascade. These reactions typically employ a metal catalyst or a chemical oxidant to facilitate the transformation.

One notable method is the copper(II)-catalyzed oxidative cyclization of enamides. This approach allows for the synthesis of 2,5-disubstituted oxazoles, including those with alkyl groups like ethyl at the C-2 position, from readily available enamides at room temperature. organic-chemistry.org The reaction proceeds via vinylic C-H bond functionalization. organic-chemistry.org Similarly, iodine can be used to mediate the cyclization of enamides to afford polysubstituted oxazoles. researchgate.net

Another catalyst-free approach involves the intramolecular oxidative cyclization of N-allylbenzamides using N-bromosuccinimide (NBS) as an oxidant to produce 2,5-disubstituted oxazoles. organic-chemistry.org This method provides a direct route to the oxazole nucleus from easily accessible substrates under moderate conditions. organic-chemistry.org

Starting MaterialCatalyst/ReagentProduct TypeRef.
EnamidesCopper(II)2,5-Disubstituted oxazoles organic-chemistry.org
EnamidesIodine2,4,5-Trisubstituted oxazoles researchgate.net
N-AllylbenzamidesNBS2,5-Disubstituted oxazoles organic-chemistry.org

Annulation Reactions for 1,3-Oxazole Scaffold Assembly

Annulation reactions involve the formation of a ring by combining multiple components in a concerted or stepwise manner. For oxazole synthesis, [2+2+1] and [3+2] annulation strategies are particularly effective.

A gold(I)-catalyzed [2+2+1] annulation of terminal alkynes, nitriles, and an oxygen atom (from an N-oxide oxidant) provides an efficient route to 2,5-disubstituted oxazoles. nih.gov This method demonstrates broad substrate scope under mild conditions. nih.gov Another approach involves a copper-catalyzed [3+2] annulation cascade between iodonium-phosphonium hybrid ylides and amides, which proceeds through a unique α-phosphonium copper carbenoid intermediate. nih.gov

Reaction TypeKey ComponentsCatalystProduct TypeRef.
[2+2+1] AnnulationTerminal alkyne, nitrile, N-oxideGold(I)2,5-Disubstituted oxazoles nih.gov
[3+2] AnnulationIodonium-phosphonium ylide, amideCopperPolysubstituted oxazoles nih.gov

Metal-Catalyzed Cyclizations in Oxazole Synthesis

Various transition metals, including palladium, gold, and zinc, are employed to catalyze the cyclization of precursors to form the oxazole ring. These metals can act as Lewis acids to activate functional groups or participate in catalytic cycles involving oxidative addition and reductive elimination.

Palladium-catalyzed protocols have been developed for the regioselective synthesis of trisubstituted oxazoles through a cascade oxidative cyclization that forms both C-N and C-O bonds. beilstein-journals.org Another powerful technique is the cycloisomerization of propargyl amides, which can be mediated by catalysts such as zinc(II) triflate (Zn(OTf)₂). This reaction efficiently converts N-(propargyl)arylamides into substituted oxazoles. researchgate.net

Post-Cyclization Functionalization and Regioselective Iodination

This strategy involves the synthesis of an oxazole ring, which is subsequently modified to introduce the desired iodo-substituent. This approach is particularly useful when direct cyclization methods to form the iodo-oxazole are not feasible or result in low yields.

Regioselective C-5 Halogenation of 1,3-Oxazoles

The introduction of a halogen atom at a specific position on the oxazole ring is a key transformation. The C-5 position of the oxazole ring is susceptible to electrophilic attack and can be functionalized through deprotonation-halogenation sequences. The acidity of the protons on the oxazole ring generally follows the order C2 > C5 > C4, but the presence of directing groups can alter this reactivity. nih.govwikipedia.org

A highly effective method for the regioselective iodination at the C-5 position involves the use of a directing group at the C-2 position. For instance, a 2-(phenylsulfonyl)-1,3-oxazole can be selectively deprotonated at the C-5 position using a strong base like lithium diisopropylamide (LDA) at low temperatures (−78 °C). nih.gov The resulting C-5 carbanion is a potent nucleophile that reacts efficiently with various electrophiles. nih.gov

Quenching this carbanion with an iodine source, such as molecular iodine (I₂), leads to the formation of the corresponding 5-iodo-1,3-oxazole derivative in high yield. nih.gov This method provides a clean and direct route to 5-iodooxazoles, which can then serve as versatile intermediates for further functionalization, such as cross-coupling reactions. nih.gov The 2-phenylsulfonyl group can subsequently be displaced by a nucleophile to install other substituents, like an ethyl group, providing a pathway to compounds such as 2-Ethyl-5-iodo-1,3-oxazole. nih.gov

SubstrateBase/ConditionsElectrophileProductYieldRef.
2-(Phenylsulfonyl)-1,3-oxazoleLDA, THF, -78 °CI₂5-Iodo-2-(phenylsulfonyl)-1,3-oxazole95% nih.gov
2-(Phenylsulfonyl)-1,3-oxazoleLDA, THF, -78 °C(n-Bu)₃SnCl5-(Tri-n-butylstannyl)-2-(phenylsulfonyl)-1,3-oxazole98% nih.gov

This sequential deprotonation-iodination strategy offers a reliable and high-yielding pathway for the synthesis of 5-iodo-1,3-oxazoles, which are key precursors for more complex substituted oxazole targets. nih.gov

Halogen Dance Isomerizations and Subsequent Iodination

The "halogen dance" (HD) reaction is a base-induced isomerization process that allows for the migration of a halogen atom around an aromatic or heteroaromatic ring. nih.gov This reaction has been applied to oxazole systems as a method to access substitution patterns that are not achievable through direct functionalization. nih.govresearchgate.netresearchgate.net

The process is typically initiated by deprotonation of the oxazole ring at a position adjacent to the halogen using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). researchgate.net For a 5-halo-1,3-oxazole, kinetic deprotonation occurs at the C-4 position. The resulting lithiated intermediate can then undergo an isomerization to form a more thermodynamically stable 5-lithio-4-halo-1,3-oxazole, which can be trapped by an electrophile. nih.gov

In the context of iodo-1,3-oxazoles, the halogen dance presents unique challenges. Studies have shown that the reaction of 5-iodooxazoles with LDA can lead to a mixture of products, including the desired 4-iodooxazole isomer and a significant amount of the reduced, de-iodinated oxazole. researchgate.net This side reaction is believed to occur via two competing mechanisms: the expected halogen dance and a reductive dehalogenation pathway involving lithium-iodide exchange at the C-5 position. researchgate.net

To optimize the yield of the desired 4-iodo product, modifications to the reaction conditions have been explored. One successful strategy involves using a catalytic amount of a 5-bromooxazole. The bromo-analog undergoes the halogen dance more efficiently and acts as a halogen transfer agent in a catalytic cycle to promote the desired isomerization of the iodo-species while minimizing the reductive side reactions. researchgate.netresearchgate.net

Table 1: Halogen Dance Rearrangement of 2-(butylsulfanyl)-5-iodooxazole

EntryBase (Equiv.)ConditionsProducts (% Yield)Reference
1LDA (1.5)THF, -78 °C4-iodooxazole (35%), Reduced oxazole (31%) researchgate.net
2KDA (1.5)THF, -78 °CStarting Material (46%), Reduced oxazole (54%) researchgate.net
3n-BuLi (1.0)THF, -78 °CReduced oxazole (98%) researchgate.net

Strategies for Introducing the 2-Ethyl Moiety

Incorporating the ethyl group at the C-2 position of the oxazole ring can be accomplished either by functionalizing a pre-formed oxazole core or by using a precursor that already contains the ethyl group during the ring-forming cyclization reaction.

Alkylation and Acylation Strategies at the C-2 Position

The C-2 proton of the 1,3-oxazole ring is the most acidic, with a pKa of approximately 20. tandfonline.com This allows for regioselective deprotonation at this position using a strong base, such as n-butyllithium (n-BuLi) or LDA, to form a 2-lithiooxazole intermediate. acs.orgnio.res.in This reactive organolithium species can then be trapped with various electrophiles, including alkylating agents, to introduce substituents at the C-2 position. acs.org

For the synthesis of 2-ethyl-1,3-oxazole, the 2-lithiooxazole can be reacted with an ethylating agent like ethyl iodide or diethyl sulfate. This direct C-H functionalization approach is a powerful tool for elaborating the oxazole scaffold. nih.govmdpi.com It is important to note that the 2-lithiooxazole exists in equilibrium with a ring-opened isonitrile enolate. While this can lead to rearrangements like the Cornforth rearrangement upon acylation, direct alkylation at C-2 is generally efficient. nih.govacs.org

Acylation at the C-2 position can also be achieved through the 2-lithiooxazole intermediate. However, this can be more complex due to the potential for the aforementioned Cornforth rearrangement, which results in the formation of 4,5-disubstituted oxazoles. acs.org

Precursor-Based Ethyl Group Incorporation during Cyclization

An alternative and widely used strategy involves constructing the oxazole ring from acyclic precursors where the ethyl group is already present. This approach avoids potential side reactions associated with the direct functionalization of the oxazole heterocycle.

One classic method is the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones. researchgate.net To form a 2-ethyl oxazole, one would start with an α-amino ketone that has been acylated with a propionyl group (or a related three-carbon acylating agent).

Modern variations of oxazole synthesis often employ metal-catalyzed or mediated cyclization reactions. For instance, N-propargyl amides can undergo cycloisomerization to form oxazoles. acs.org By starting with an N-propargyl amide derived from propionic acid, the 2-ethyl substituent can be directly incorporated into the oxazole product. Similarly, other cyclization strategies, such as those starting from fatty acid derivatives like ethyl oleate, can be adapted by using precursors containing the required ethyl functionality to yield the desired 2-substituted oxazole. core.ac.ukresearchgate.net

Advanced Synthetic Approaches and Sustainable Considerations

Recent advancements in organic synthesis have focused on developing more environmentally friendly and efficient methods, including metal-free catalysis and the use of hypervalent iodine reagents.

Metal-Free Catalysis in Oxazole Synthesis and Functionalization

The development of metal-free catalytic systems is a significant goal in green chemistry, aiming to reduce reliance on potentially toxic and expensive transition metals. researchgate.net In oxazole synthesis, molecular iodine (I₂) has emerged as an effective catalyst for tandem oxidative cyclization reactions. acs.org

These reactions often proceed under mild conditions and can construct 2,5-disubstituted oxazoles from readily available starting materials like aromatic aldehydes and α-amino ketones. acs.orgorganic-chemistry.org The proposed mechanism involves iodine acting as a Lewis acid to activate the substrates and an oxidant, often in conjunction with a co-oxidant like tert-butyl hydroperoxide (TBHP), to facilitate the cyclization and subsequent aromatization to the oxazole ring. organic-chemistry.org This approach offers a practical and environmentally benign alternative to traditional metal-catalyzed methods, accommodating a broad range of substrates with excellent functional group compatibility. acs.orgrsc.org

Another metal-free strategy involves the cyclization of esters with amines, where iodine acts as the sole oxidant to promote C-O bond cleavage and subsequent C-N and C-O bond formation in a one-pot process. rsc.org These methods represent a move towards more sustainable chemical manufacturing by avoiding metal contaminants in the final products. acs.orgrsc.org

Table 2: Examples of Metal-Free Oxazole Synthesis

Starting MaterialsCatalyst/Reagent SystemProduct TypeKey FeaturesReference
Aromatic Aldehydes, α-Amino KetonesI₂ / TBHP2,5-Disubstituted OxazolesIodine-catalyzed tandem oxidative cyclization; mild conditions. acs.orgorganic-chemistry.org
Substituted 2-oxo-2-phenylethyl acetate (B1210297), AminesI₂ (as oxidant), K₂CO₃Substituted OxazolesOne-pot C-O bond cleavage and cyclization; iodine as sole oxidant. rsc.org
N-StyrylbenzamidesPhI(OTf)₂ (in situ)2,5-Disubstituted OxazolesHypervalent iodine-mediated intramolecular oxidative cyclization. organic-chemistry.org

Applications of Hypervalent Iodine Reagents in Oxazole Chemistry

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PIDA) and phenyliodine(III) diacetate, have become powerful tools in modern organic synthesis due to their low toxicity, high efficiency, and mild reaction conditions. nsf.govacs.org They serve as versatile oxidants and can mediate a wide range of transformations, including the synthesis and functionalization of heterocyclic compounds like oxazoles. nsf.govbohrium.comthieme-connect.com

In oxazole chemistry, these reagents are frequently used to promote oxidative cyclization reactions. nsf.govjst.go.jp For example, they can facilitate the [2+2+1] annulation of homopropargyl alcohols, nitriles, and an oxygen atom (sourced from the hypervalent iodine reagent itself) to regioselectively construct trisubstituted oxazoles. jst.go.jp The reactivity and selectivity of these reactions can be influenced by the electronic properties of the substrates. jst.go.jp

Hypervalent iodine compounds can also be used to induce twofold oxidative couplings, for example, between amines and amides, to assemble the oxazole core through a series of C-N and C-O bond-forming events. rsc.orgnih.gov These reagents activate the substrates towards nucleophilic attack and subsequent cyclization, providing a chemoselective pathway to synthetically challenging oxazoles. rsc.orgnih.gov The use of hypervalent iodine reagents is considered an environmentally friendly alternative to heavy metal-based oxidants. acs.orgresearchgate.net

Green Chemistry Principles in the Synthesis of Iodinated Oxazoles

The application of green chemistry principles to the synthesis of iodinated oxazoles, including analogs of this compound, is a critical area of research aimed at developing more sustainable and environmentally benign chemical processes. Traditional synthetic methods often rely on hazardous reagents, harsh reaction conditions, and volatile organic solvents. In contrast, green methodologies focus on minimizing waste, reducing energy consumption, and utilizing safer chemicals. Key green chemistry principles being explored in the synthesis of iodinated oxazoles include the use of eco-friendly catalysts, alternative reaction media, and energy-efficient techniques.

One of the prominent green approaches in the synthesis of polysubstituted oxazoles involves the use of iodine as a catalyst. acs.orgnih.govresearchmap.jpresearchgate.net Molecular iodine is an economical and environmentally friendly catalyst for constructing the C-O and C-N bonds necessary for the oxazole ring formation. researchgate.netresearchgate.net This approach often avoids the need for toxic transition metal catalysts. researchmap.jpresearchgate.net For instance, a green methodology for the synthesis of polyarylated oxazoles has been developed using an iodine-catalyzed, water-mediated, aerobic oxidative C(sp3)-H functionalization of primary amines. researchmap.jpresearchgate.net This domino procedure is notable for its avoidance of toxic peroxides, transition metals, and organic solvents. researchmap.jpresearchgate.net

The use of water as a reaction medium is another significant advancement in the green synthesis of oxazoles. researchmap.jpresearchgate.net Water is a non-toxic, non-flammable, and readily available solvent, making it an ideal choice for sustainable chemical synthesis. Research has demonstrated that water-mediated synthesis can be highly efficient. For example, the iodine-catalyzed synthesis of polyarylated oxazoles in water has been shown to produce excellent yields. researchmap.jp

Microwave-assisted synthesis is an energy-efficient technique that has been successfully applied to the synthesis of oxazole derivatives. semanticscholar.orgnih.goveurekaselect.comabap.co.in Microwave irradiation can significantly reduce reaction times, increase product yields, and enhance the selectivity of reactions. abap.co.in This method aligns with green chemistry principles by promoting energy conservation and minimizing the formation of byproducts. abap.co.in A facile microwave-assisted synthesis of oxazoles using aryl-aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC) under controlled basic conditions has been reported, representing a cleaner route for the preparation of 5-substituted oxazoles. semanticscholar.org

The following table summarizes various green synthetic approaches for oxazole derivatives, which are analogous to the synthesis of iodinated oxazoles.

Starting MaterialsCatalyst/ReagentSolventGreen AspectsProduct TypeYield (%)Reference
α-Bromoketones, BenzylaminesI2/K2CO3DMFUse of iodine catalyst2,5-Diaryl, 2,4,5-Trisubstituted, and 5-Alkyl/alkenyl oxazolesNot specified rsc.org
Primary Amines, 1,2-DiketonesIodineWaterWater as solvent, metal-freePolyarylated oxazolesup to 92% researchmap.jp
N-PropargylamidesPhI(OAc)2/LiINot specifiedMetal-free(E)-5-Iodomethylene-2-oxazolinesGood to excellent
Aryl Aldehydes, TosMICK3PO4IsopropanolMicrowave-assisted, non-chromatographic purification5-Substituted oxazolesModerate to excellent semanticscholar.org

Furthermore, metal-free cyclization reactions represent a significant green advancement. For instance, a metal-free cyclization of N-propargylamides to synthesize various oxazolines and oxazoles has been developed using (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source. This method provides an efficient route to various biologically active structures without the use of heavy metal catalysts.

In the context of producing this compound and its analogs, these green principles can be applied to develop more sustainable synthetic routes. For example, a potential green synthesis could involve the iodine-catalyzed reaction of propanamide with an appropriate iodinated carbonyl compound in water under microwave irradiation. This approach would incorporate multiple green chemistry principles, including the use of a green solvent, an environmentally benign catalyst, and an energy-efficient reaction method.

The development of such green synthetic methodologies is crucial for the future of pharmaceutical and chemical manufacturing, ensuring that the production of valuable compounds like this compound can be achieved with minimal environmental impact.

Reactivity and Chemical Transformations of 2 Ethyl 5 Iodo 1,3 Oxazole

Transition-Metal-Catalyzed Cross-Coupling Reactions at the C-5 Position

The iodinated C-5 position of 2-Ethyl-5-iodo-1,3-oxazole is the primary site for palladium-catalyzed cross-coupling reactions. These reactions typically proceed via a catalytic cycle involving oxidative addition of the iodo-oxazole to a palladium(0) complex, followed by transmetalation with a suitable coupling partner, and concluding with reductive elimination to yield the desired product and regenerate the active palladium(0) catalyst.

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester. For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C-5 position. While specific studies on this exact molecule are not prevalent, conditions established for other 5-iodo-heterocycles provide a clear precedent for its successful coupling. nih.govnih.gov A typical catalytic system involves a palladium source, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), a phosphine (B1218219) ligand, and a base in a suitable solvent mixture.

Key research findings indicate that the choice of catalyst, ligand, and base is crucial for achieving high yields. For instance, in the coupling of 5-iodoimidazo[1,2-d] nih.govwikipedia.orgresearchgate.netthiadiazoles with various boronic acids, a system of palladium(II) acetate with a bidentate phosphine ligand like Xantphos, and cesium carbonate as the base, proved effective under microwave irradiation. nih.gov Similarly, the coupling of 5-iodo-1,2,3-triazoles has been successfully achieved using Pd(PPh₃)₄ with potassium phosphate (B84403) in 1,4-dioxane. nih.gov These conditions are readily adaptable for the arylation of this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
Coupling Partner (Ar-B(OH)₂)Catalyst SystemBaseSolventTemperatureExpected Product
Phenylboronic acidPd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane100-130 °C2-Ethyl-5-phenyl-1,3-oxazole
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O100 °C2-Ethyl-5-(4-methoxyphenyl)-1,3-oxazole
Thiophen-2-ylboronic acidPd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane130 °C (Microwave)2-Ethyl-5-(thiophen-2-yl)-1,3-oxazole
Vinylboronic acid pinacol (B44631) esterPd(PPh₃)₄K₂CO₃Toluene (B28343)/EtOH/H₂O80 °C2-Ethyl-5-vinyl-1,3-oxazole

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is particularly valuable for synthesizing conjugated enynes and arylalkynes. The reaction with this compound would yield 5-alkynyl-substituted oxazoles, which are important building blocks in medicinal chemistry and materials science. The standard Sonogashira protocol employs a palladium catalyst, a copper(I) co-catalyst (typically copper(I) iodide), and an amine base. organic-chemistry.orglibretexts.org

Research on the Sonogashira coupling of 3,5-disubstituted-4-iodoisoxazoles has demonstrated that a palladium(II) acetylacetonate/triphenylphosphine complex with copper(I) iodide and diethylamine (B46881) in DMF affords excellent yields of the corresponding 4-alkynylisoxazoles. nih.gov These mild conditions are expected to be highly effective for the coupling of this compound with various terminal alkynes. Copper-free Sonogashira variants have also been developed to avoid issues associated with the copper co-catalyst. organic-chemistry.org

Table 2: Representative Conditions for Sonogashira Coupling of this compound
Terminal AlkyneCatalyst SystemBaseSolventTemperatureExpected Product
PhenylacetylenePd(acac)₂ / PPh₃ / CuIEt₂NHDMFRoom Temp. to 60 °C2-Ethyl-5-(phenylethynyl)-1,3-oxazole
EthynyltrimethylsilanePdCl₂(PPh₃)₂ / CuIEt₃NTHFRoom Temp.2-Ethyl-5-[(trimethylsilyl)ethynyl]-1,3-oxazole
Propargyl alcoholPd(acac)₂ / PPh₃ / CuIEt₂NHDMFRoom Temp.3-(2-Ethyl-1,3-oxazol-5-yl)prop-2-yn-1-ol
1-HeptynePdCl₂(PPh₃)₂ / CuIn-ButylamineToluene50 °C2-Ethyl-5-(hept-1-yn-1-yl)-1,3-oxazole

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. organic-chemistry.org This reaction is known for its high functional group tolerance and its ability to form C(sp²)-C(sp²) as well as C(sp²)-C(sp³) bonds. The application of this reaction to this compound would require the initial formation of an organozinc reagent, which would then be coupled under palladium catalysis.

While specific examples for 5-iodo-oxazoles are scarce, general methods for the Negishi coupling of heteroaryl halides are well-established. researchgate.net Catalyst systems developed by Fu and others, utilizing palladium complexes with bulky, electron-rich phosphine ligands such as tricyclopentylphosphine (B1587364) (PCyp₃), have proven effective for coupling unactivated alkyl halides and a wide array of organozinc partners. researchgate.netorganic-chemistry.org These conditions, involving a catalyst like Pd₂(dba)₃ with a suitable ligand, can be applied to couple this compound with alkyl-, alkenyl-, and arylzinc halides. organic-chemistry.org

Table 3: Representative Conditions for Negishi Coupling of this compound
Organozinc ReagentCatalyst SystemSolventTemperatureExpected Product
Phenylzinc chloridePd(PPh₃)₄THF65 °C2-Ethyl-5-phenyl-1,3-oxazole
Ethylzinc iodidePd₂(dba)₃ / PCyp₃THF / NMP80 °C2,5-Diethyl-1,3-oxazole
Vinylzinc bromidePd(PPh₃)₄THFRoom Temp.2-Ethyl-5-vinyl-1,3-oxazole
(Thiophen-2-yl)zinc chloridePdCl₂(dppf)THF65 °C2-Ethyl-5-(thiophen-2-yl)-1,3-oxazole

The Mizoroki-Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. beilstein-journals.org This transformation provides a direct route to substituted alkenes. For this compound, the Heck reaction would enable the introduction of vinyl groups at the C-5 position, leading to various styrenyl- and acrylyl-oxazole derivatives.

The classic Heck conditions typically involve a palladium(II) acetate catalyst, a phosphine ligand like triphenylphosphine, a base such as triethylamine (B128534) or potassium carbonate, and a polar aprotic solvent like DMF or acetonitrile. nih.gov Phosphine-free catalyst systems have also been developed. nih.gov The high reactivity of the C-I bond in this compound suggests that the reaction should proceed efficiently under standard Heck conditions with a variety of electron-deficient and electron-rich olefins.

Table 4: Representative Conditions for Heck Coupling of this compound
Alkenyl PartnerCatalyst SystemBaseSolventTemperatureExpected Product
StyrenePd(OAc)₂ / PPh₃Et₃NDMF100 °C(E)-2-Ethyl-5-styryl-1,3-oxazole
Ethyl acrylatePd(OAc)₂K₂CO₃DMF100 °CEthyl (E)-3-(2-ethyl-1,3-oxazol-5-yl)acrylate
4-VinylpyridinePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile80 °C4-[(E)-2-(2-Ethyl-1,3-oxazol-5-yl)vinyl]pyridine
Allyl alcoholPdCl₂NaHCO₃DMF/H₂O60 °C3-(2-Ethyl-1,3-oxazol-5-yl)prop-2-en-1-ol

The Stille reaction creates a C-C bond by coupling an organohalide with an organostannane (organotin) reagent, catalyzed by palladium. wikipedia.orglibretexts.org A key advantage of the Stille coupling is the stability of organostannanes to air and moisture, although their toxicity is a significant drawback. organic-chemistry.org This reaction would allow the coupling of this compound with a diverse array of organostannanes, including aryl, heteroaryl, vinyl, and alkyl derivatives.

The reaction mechanism follows the standard cross-coupling catalytic cycle. wikipedia.org A common catalyst is tetrakis(triphenylphosphine)palladium(0) in a non-polar solvent like toluene or THF. jk-sci.com The addition of lithium chloride is often beneficial, particularly when using vinylstannane reagents. The transfer of the organic group from tin is generally the rate-determining step.

Table 5: Representative Conditions for Stille Coupling of this compound
Organostannane ReagentCatalyst SystemAdditiveSolventTemperatureExpected Product
Tributyl(phenyl)stannanePd(PPh₃)₄-Toluene110 °C2-Ethyl-5-phenyl-1,3-oxazole
Tributyl(vinyl)stannanePdCl₂(PPh₃)₂LiClTHF60 °C2-Ethyl-5-vinyl-1,3-oxazole
Tributyl(2-thienyl)stannanePd(PPh₃)₄-DMF90 °C2-Ethyl-5-(thiophen-2-yl)-1,3-oxazole
Trimethyl(ethynyl)stannanePd₂(dba)₃ / P(furyl)₃CuINMPRoom Temp.2-Ethyl-5-ethynyl-1,3-oxazole

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry for preparing aryl amines. Applying this methodology to this compound allows for the direct introduction of primary and secondary amine functionalities at the C-5 position.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (such as XPhos, SPhos, BrettPhos) developed by the Buchwald group are crucial for achieving high catalytic activity and broad substrate scope. youtube.com The reaction requires a strong base, typically a sodium or potassium alkoxide or carbonate, to facilitate the deprotonation of the amine. libretexts.org While no specific examples with this compound are documented, the general protocols are widely applicable to heteroaryl iodides. nih.gov

Table 6: Representative Conditions for Buchwald-Hartwig Amination of this compound
Amine PartnerCatalyst SystemBaseSolventTemperatureExpected Product
AnilinePd₂(dba)₃ / XPhosNaOt-BuToluene100 °CN-(2-Ethyl-1,3-oxazol-5-yl)aniline
MorpholinePd(OAc)₂ / BINAPCs₂CO₃Toluene100 °C4-(2-Ethyl-1,3-oxazol-5-yl)morpholine
BenzylaminePd₂(dba)₃ / BrettPhosK₃PO₄1,4-Dioxane110 °CN-Benzyl-2-ethyl-1,3-oxazol-5-amine
CarbazolePd(OAc)₂ / SPhosK₂CO₃Toluene110 °C9-(2-Ethyl-1,3-oxazol-5-yl)-9H-carbazole

Organometallic Reactivity: Lithiation and Electrophilic Quenching

Organometallic pathways, particularly lithiation followed by reaction with an electrophile, represent a powerful strategy for the functionalization of oxazole (B20620) systems. The regioselectivity of the initial deprotonation step is crucial and is governed by the inherent acidity of the ring protons and the directing effects of existing substituents.

The acidity of protons on the oxazole ring generally follows the order C-2 > C-5 > C-4. tandfonline.com The proton at the C-2 position is the most acidic due to its location between two heteroatoms, making it the most electron-deficient carbon and thus the primary site for metallation. tandfonline.compharmaguideline.com In the case of this compound, the C-2 and C-5 positions are already substituted. Therefore, deprotonation is directed to the next most acidic site, which is the C-4 position, or potentially at the α-carbon of the C-2 ethyl group.

The use of strong lithium bases, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), can effect deprotonation. clockss.org While direct deprotonation at C-4 is a possibility, competitive lithiation can also occur on the carbon adjacent to the ethyl group. Studies on 2-methyloxazoles have shown that lithiation often results in a competitive formation of a mixture of 5-lithio- and 2-(lithiomethyl)oxazole isomers. scilit.comnih.gov By analogy, for this compound, a mixture of the C-4 lithiated species and the 2-(1-lithioethyl)-5-iodo-1,3-oxazole could potentially be formed. The reaction conditions, including the choice of base, solvent, and temperature, can influence the regiochemical outcome of this deprotonation.

It is also important to consider that lithiation of halogenated heterocycles can sometimes lead to lithium-halogen exchange rather than deprotonation. However, direct deprotonation is often favored at low temperatures.

Once the lithiated intermediate of this compound is generated, it serves as a potent nucleophile that can react with a wide array of electrophiles. This "quenching" step introduces new functional groups onto the oxazole scaffold, enabling the synthesis of more complex derivatives. acs.orgmdpi.com The choice of electrophile dictates the nature of the newly introduced substituent.

The reaction of the lithiated oxazole with aldehydes or ketones yields secondary or tertiary alcohols, respectively. clockss.org Other common electrophiles include alkyl halides for introducing new alkyl chains, and silyl (B83357) halides like chlorotrimethylsilane (B32843) to introduce silyl groups. clockss.org This versatility allows for significant structural diversification starting from a single halogenated oxazole precursor.

Electrophile ClassSpecific ExampleResulting Functional Group
Aldehydes/KetonesBenzaldehydeα-hydroxybenzyl group
Alkyl HalidesMethyl IodideMethyl group
Silyl HalidesChlorotrimethylsilane (TMSCl)Trimethylsilyl group
AmidesN,N-Dimethylformamide (DMF)Formyl group (aldehyde)
Carbon DioxideCO₂Carboxylic acid group

Other Selective Transformations and Ring Reactivity

Beyond organometallic routes, the this compound molecule can undergo other selective transformations, including substitution reactions at the C-5 position and cycloadditions that involve the entire ring system.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For this reaction to occur, the aromatic ring must typically be activated by electron-withdrawing groups. wikipedia.orgnih.gov While oxazole rings are not as electron-deficient as some other heteroaromatic systems, SNAr reactions can still occur, particularly when a good leaving group is present.

In this compound, the iodine atom at the C-5 position can act as a leaving group. The general reactivity order for halogen displacement from an oxazole ring via nucleophilic attack is C-2 > C-4 > C-5, suggesting that substitution at C-5 is less facile than at C-2. tandfonline.com However, under appropriate conditions with strong nucleophiles, the displacement of iodide is feasible. Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiolates. youtube.com The success of an SNAr reaction on this substrate would depend on the nucleophile's strength and the reaction conditions employed to overcome the moderate reactivity of the C-5 position.

NucleophileExampleProduct Type
AminesPiperidine5-Amino-oxazole derivative
AlkoxidesSodium Methoxide5-Methoxy-oxazole derivative
ThiolatesSodium Thiophenoxide5-(Phenylthio)-oxazole derivative

The carbon-iodine bond at the C-5 position is a valuable synthetic handle for a variety of functional group interconversions, most notably through transition-metal-catalyzed cross-coupling reactions. These reactions are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions such as the Suzuki, Stille, and Negishi couplings are particularly effective. acs.orgnih.gov In a Suzuki coupling, the 5-iodo-oxazole would react with an organoboron compound in the presence of a palladium catalyst and a base to form a new C-C bond. Similarly, Stille coupling utilizes organostannanes as the coupling partner. acs.org These methods provide reliable access to 5-aryl, 5-heteroaryl, and 5-alkenyl oxazoles, significantly expanding the structural diversity of compounds that can be synthesized from this compound.

The oxazole ring can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. tandfonline.compharmaguideline.com This reactivity provides a powerful route for the synthesis of pyridine (B92270) derivatives. wikipedia.org In this transformation, the oxazole reacts with a dienophile, such as an alkene or alkyne, to form a bicyclic intermediate which then typically undergoes a retro-Diels-Alder reaction or dehydration to yield a substituted pyridine.

The facility of the Diels-Alder reaction is influenced by the substituents on the oxazole ring. pharmaguideline.com Electron-donating groups on the oxazole can facilitate the reaction with dienophiles. pharmaguideline.com The 2-ethyl group on this compound acts as a weak electron-donating group, which could promote its participation as a diene. The reaction provides a strategic method for embedding the oxazole-derived framework into a new six-membered heterocyclic ring.

Spectroscopic Characterization and Structural Elucidation of 2 Ethyl 5 Iodo 1,3 Oxazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For 2-Ethyl-5-iodo-1,3-oxazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for a complete assignment of its proton and carbon skeletons.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl group and the single proton on the oxazole (B20620) ring. The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃), a result of spin-spin coupling. The chemical shift of the H-4 proton on the oxazole ring is influenced by the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms, as well as the presence of the iodine atom at the C-5 position.

Based on data from structurally similar oxazole derivatives, the predicted ¹H NMR chemical shifts for this compound in a standard deuterated solvent like CDCl₃ are summarized in the table below. The electron-donating ethyl group at C-2 will slightly shield the ring proton, while the deshielding effect of the iodine at C-5 is also a contributing factor to the final chemical shift of H-4. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CH₂- (ethyl) ~2.80 Quartet (q) ~7.5
-CH₃ (ethyl) ~1.35 Triplet (t) ~7.5

The ¹³C NMR spectrum provides information on all the carbon atoms within the molecule. For this compound, five distinct signals are anticipated, corresponding to the two carbons of the ethyl group and the three carbons of the oxazole ring. The chemical shifts of the oxazole ring carbons are particularly diagnostic. The C-2 carbon, attached to the ethyl group, will appear at a characteristic downfield position due to its proximity to two heteroatoms. The C-4 carbon's chemical shift will be influenced by the adjacent oxygen and the C-5 carbon bearing the iodine atom. The direct attachment of the heavy iodine atom to C-5 is expected to cause a significant upfield shift for this carbon, a phenomenon known as the "heavy atom effect." e-bookshelf.de

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-2 (oxazole) ~163
C-4 (oxazole) ~128
C-5 (oxazole) ~85
-CH₂- (ethyl) ~25

To unambiguously confirm the structure of this compound and its derivatives, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a clear cross-peak would be observed between the methylene and methyl protons of the ethyl group, confirming their connectivity. The H-4 proton, being a singlet, would not show any COSY correlations.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. The HMQC/HSQC spectrum would show cross-peaks connecting the H-4 signal to the C-4 carbon signal, the -CH₂- proton signals to the -CH₂- carbon signal, and the -CH₃ proton signals to the -CH₃- carbon signal. This allows for the definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. Key expected HMBC correlations for this compound would include:

Correlations from the -CH₂- protons of the ethyl group to the C-2 carbon of the oxazole ring.

Correlations from the H-4 proton to the C-2 and C-5 carbons of the oxazole ring.

Correlations from the methyl protons (-CH₃) to the methylene carbon (-CH₂-) of the ethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is particularly useful for determining stereochemistry and the conformation of molecules. In the case of this compound, a NOESY experiment could show a spatial correlation between the protons of the ethyl group and the H-4 proton, confirming their proximity on the oxazole ring.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of this compound (C₅H₆INO), which has a monoisotopic mass of 222.9494 g/mol . uni.lu The experimentally determined mass from an HRMS analysis would be expected to be very close to this theoretical value, providing strong evidence for the compound's elemental composition.

Table 3: Predicted HRMS Data for this compound

Ion Formula Calculated m/z
[M+H]⁺ C₅H₇INO⁺ 223.9567

The analysis of fragmentation patterns in the mass spectrum provides further structural confirmation. Upon ionization in the mass spectrometer, the molecular ion of this compound is expected to undergo characteristic fragmentation. Common fragmentation pathways for oxazoles involve the cleavage of the ring and the loss of substituents. For this particular compound, key expected fragmentation pathways would include:

Loss of the ethyl group: A fragmentation resulting in the loss of a C₂H₅ radical (29 Da) would lead to a significant fragment ion.

Loss of iodine: Cleavage of the C-I bond would result in the loss of an iodine radical (127 Da), producing a prominent peak corresponding to the 2-ethyloxazole cation.

Ring cleavage: The oxazole ring itself can fragment in various ways, often initiated by the loss of carbon monoxide (CO) or an ethyl isocyanate fragment, leading to a series of smaller, characteristic ions.

The observation of these specific fragment ions in the mass spectrum would provide compelling evidence to support the proposed structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For oxazole derivatives, IR spectra reveal characteristic absorption bands corresponding to the vibrations of the heterocyclic ring and its substituents.

While a specific, experimentally verified IR spectrum for this compound is not widely published, the expected vibrational frequencies can be assigned based on the known ranges for its constituent functional groups and data from related oxazole structures. The oxazole ring itself, along with the ethyl and iodo substituents, gives rise to a series of characteristic bands.

The vibrations of the oxazole ring are complex and involve the stretching and bending of the C=N, C=C, C-O, and C-H bonds within the ring. These typically appear in the fingerprint region of the spectrum (below 1500 cm⁻¹). The stretching vibrations of the C=N and C=C bonds in the oxazole ring are expected to produce absorption bands in the 1650-1430 cm⁻¹ region. s-a-s.org In-plane and out-of-plane bending of the C-H bond on the oxazole ring also give rise to characteristic absorptions.

The ethyl group attached at the 2-position will exhibit characteristic alkane vibrations. These include symmetric and asymmetric stretching of the C-H bonds in the methyl and methylene groups, typically observed between 2980 and 2850 cm⁻¹. C-H bending vibrations for the ethyl group are expected in the 1470-1370 cm⁻¹ range.

The carbon-iodine (C-I) stretching vibration is expected to appear at the lower end of the mid-infrared spectrum, typically in the range of 600-500 cm⁻¹. This band can sometimes be weak and may be difficult to assign definitively without comparative studies.

Based on general spectroscopic principles and data from similar heterocyclic compounds, a table of probable IR absorption bands for this compound can be constructed.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
Asymmetric & Symmetric C-H Stretch-CH₃, -CH₂- (Ethyl)2980 - 2850Medium-Strong
C=N StretchOxazole Ring~1650 - 1590Medium-Variable
C=C StretchOxazole Ring~1500Medium-Variable
C-H Bending-CH₃, -CH₂- (Ethyl)~1470 - 1370Variable
C-O-C StretchOxazole Ring~1275 - 1000Strong
C-H In-plane BendingOxazole Ring~1150 - 1050Weak
C-H Out-of-plane BendingOxazole Ring~900 - 800Medium
C-I StretchIodo-substituent~600 - 500Weak-Medium

This table is generated based on established group frequencies and data for related oxazole compounds. Specific values for this compound may vary.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related iodo-oxazole and substituted oxazole structures from the crystallographic literature can provide insights into its likely solid-state conformation. rsc.orgrsc.orgresearchgate.net

In the solid state, the oxazole ring is expected to be planar. The substituents at the 2 and 5 positions, the ethyl and iodo groups, will lie in or close to the plane of the ring. The crystal packing of such molecules is often governed by a combination of van der Waals forces and, more significantly, halogen bonding. rsc.org The iodine atom, with its electropositive σ-hole, can act as a halogen bond donor, interacting with electronegative atoms such as the nitrogen or oxygen of the oxazole ring of a neighboring molecule. rsc.org These interactions can lead to the formation of well-defined supramolecular architectures, such as chains or sheets, in the crystal lattice.

For a related compound, 5-(4-Iodophenyl)-1,3-oxazole, crystallographic analysis could resolve the crystal packing and the effect of the heavy iodine atom. Similarly, the crystal structure of another oxazole derivative reveals typical bond lengths within the ring: O1-C2 at 1.350(4) Å, C2-N3 at 1.292(5) Å, N3-C4 at 1.379(5) Å, C4-C5 at 1.347(5) Å, and O1-C5 at 1.390(5) Å. researchgate.net These values provide a reasonable approximation for the bond lengths expected in this compound.

A hypothetical data table for the crystallographic parameters of this compound, based on known structures of similar compounds, is presented below.

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
Bond Length C-I (Å)~2.10 - 2.15
Bond Length C-C (ethyl, Å)~1.50 - 1.54
Oxazole Ring Bond Lengths (Å)C=N: ~1.29, C-N: ~1.38, C=C: ~1.35, C-O: ~1.37
Intermolecular InteractionsHalogen bonding (I···N or I···O), π-π stacking

This table represents expected values based on crystallographic data of related oxazole derivatives and should be considered illustrative.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, the primary absorptions in the UV-Vis region correspond to π → π* and n → π* transitions. The oxazole ring constitutes the core chromophore, and its absorption and emission properties are modulated by the attached substituents.

The π → π* transitions, which are typically of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the delocalized system of the oxazole ring. The n → π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron (from the nitrogen or oxygen atom) to a π* antibonding orbital.

The ethyl group at the 2-position is an alkyl group and is expected to have a minimal effect on the position of the absorption maxima (λmax), acting primarily as a weak auxochrome. In contrast, the iodine atom at the 5-position, a heavy halogen, can influence the photophysical properties more significantly. The "heavy-atom effect" of iodine can enhance the rate of intersystem crossing from the singlet excited state to the triplet excited state, which may lead to a decrease in fluorescence quantum yield and an increase in phosphorescence.

Studies on various oxazole derivatives have shown that their absorption maxima can range from the UV to the visible region, depending on the extent of conjugation and the nature of the substituents. globalresearchonline.netnih.gov For instance, some azo dyes containing oxazole moieties exhibit absorption maxima between 355 and 495 nm. globalresearchonline.net The photophysical properties of oxazole derivatives are also known to be sensitive to the solvent polarity, a phenomenon known as solvatochromism. researchgate.netresearchgate.net

A table summarizing the expected photophysical properties of this compound in a non-polar solvent is provided below.

PropertyExpected Characteristic
Absorption Maxima (λmax)~250 - 350 nm
Molar Absorptivity (ε)High for π → π* transitions, low for n → π* transitions
EmissionPotentially weak fluorescence due to the heavy-atom effect of iodine
Stokes ShiftModerate
Solvent EffectsPotential for solvatochromism

This table is based on the general photophysical behavior of oxazole derivatives and the known effects of iodo-substituents. Experimental verification is required for precise values.

Theoretical and Computational Investigations of 2 Ethyl 5 Iodo 1,3 Oxazole

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of oxazole (B20620) derivatives is fundamental to their reactivity. Quantum chemistry methods, including both ab initio and Density Functional Theory (DFT), are employed to analyze molecular orbitals and charge distributions. scispace.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. scispace.com For substituted oxazoles, the nature and position of substituents significantly influence these frontier orbitals. For example, electron-withdrawing groups tend to lower both HOMO and LUMO energies, while electron-donating groups raise them. jchemrev.commdpi.com

Calculations of net atomic charges can identify the most electron-rich or electron-deficient sites in the molecule, predicting sites for electrophilic or nucleophilic attack. In the oxazole ring, the nitrogen atom is typically an electron-rich center, while the carbon atoms' charges are modulated by the substituents. scispace.com

Table 1: Illustrative Example of Substituent Effects on Calculated Properties of a Generic Oxazole Ring This table is a generalized representation based on principles from computational studies of various oxazoles and does not represent specific data for 2-Ethyl-5-iodo-1,3-oxazole.

Substituent at C5 HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV) Calculated Dipole Moment (Debye)
-H -6.8 -0.5 6.3 2.1
-CH₃ -6.5 -0.3 6.2 2.4
-I -6.7 -1.0 5.7 1.8

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is invaluable for mapping out the potential energy surfaces of chemical reactions, helping to elucidate complex mechanisms.

DFT methods are widely used to locate and characterize the transition states of reactions involving oxazoles. jchemrev.com By calculating the activation energies for different potential pathways, researchers can predict the most likely reaction mechanism. For instance, in palladium-catalyzed direct arylation reactions of oxazoles, DFT calculations can help determine whether the reaction proceeds via a concerted metalation-deprotonation or another mechanism. beilstein-journals.org These calculations provide geometries of intermediates and transition states, which are crucial for understanding selectivity. acs.org In reactions involving halogenated oxazoles, DFT can be used to understand the role of the halogen in facilitating cross-coupling reactions.

While computationally more intensive, high-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide more accurate energies for reaction pathways, especially for systems where DFT might be less reliable. mdpi.com These methods are used to validate DFT results and to study reaction dynamics. For oxazoles, ab initio calculations can be applied to study tautomeric equilibria and intramolecular proton transfer events, providing a detailed picture of the energy barriers involved. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

For flexible molecules, understanding the accessible conformations is key to understanding reactivity. Conformational analysis, through systematic searches or molecular dynamics (MD) simulations, can identify low-energy structures. For a compound like this compound, this would involve determining the preferred orientation of the ethyl group relative to the oxazole ring.

MD simulations can also model the behavior of these molecules in solution, providing insights into solvent effects and intermolecular interactions, such as the halogen bonding that iodo-substituted compounds can participate in. rsc.org Halogen bonding, where the iodine atom acts as a Lewis acid, can be a significant interaction in crystal engineering and molecular recognition, and its strength and geometry can be studied computationally. rsc.org

Quantum Chemical Calculations for Property Prediction

Quantum chemical methods are frequently used to predict various molecular properties, including those that can be measured experimentally.

Computational methods, particularly DFT, can predict spectroscopic data with reasonable accuracy. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). mdpi.com Predicted spectra can aid in the structural confirmation of newly synthesized compounds by comparing the calculated shifts to experimental data. For a given oxazole derivative, one could compute the expected chemical shifts for each unique proton and carbon, helping to assign peaks in the experimental spectrum.

Table 2: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for a Substituted Heterocycle This table is a generalized example illustrating the methodology and does not represent specific data for this compound.

Proton Predicted Shift (ppm) Experimental Shift (ppm)
H-a 7.85 7.91
H-b 7.42 7.50
H-c 4.40 4.42

Energetic Profiles of Isomerization and Tautomerization

Theoretical and computational studies on the energetic profiles of isomerization and tautomerization for the specific compound this compound are not extensively available in the public domain. However, general principles of isomerization and tautomerization in related oxazole and other five-membered heterocyclic systems can provide a foundational understanding of the potential transformations this molecule could undergo.

Isomerization of this compound could involve the migration of the ethyl or iodo substituents to other positions on the oxazole ring, leading to constitutional isomers. For instance, the movement of the iodo group from the C5 to the C4 position would result in 2-ethyl-4-iodo-1,3-oxazole. The energetic feasibility of such rearrangements is dictated by the transition state energies and the relative stabilities of the resulting isomers. These transformations often require significant energy input, such as heat or photochemical irradiation, to overcome the activation barriers.

Tautomerization, a specific type of isomerization involving proton migration, is a well-documented phenomenon in heterocyclic compounds. For oxazoles, tautomeric forms can arise from the migration of a proton from a substituent to the ring nitrogen atom, or between ring atoms if the ring were to be, for example, hydroxylated. While this compound itself does not possess a readily transferable proton on a heteroatom substituent, theoretical studies on related hydroxy-substituted oxazoles show that they can exist in equilibrium with their keto tautomers. colab.ws The stability of these tautomers and the energy barriers for their interconversion are influenced by factors such as the solvent and the electronic nature of other substituents on the ring. mdpi.com

For instance, computational studies on substituted pyrazoles, which also feature a five-membered heterocyclic ring, have shown that electron-donating groups can influence the stability of different tautomeric forms. mdpi.com In the case of this compound, the ethyl group is weakly electron-donating, while the iodo group can exhibit both electron-withdrawing inductive effects and electron-donating resonance effects. The interplay of these electronic influences would be a key determinant in the energetic landscape of any potential tautomeric or isomeric forms.

Detailed research findings, including calculated energy barriers, reaction enthalpies, and equilibrium constants for the isomerization and tautomerization of this compound, would require specific computational modeling using methods like Density Functional Theory (DFT). Such studies would elucidate the reaction pathways and the thermodynamic and kinetic parameters governing these transformations.

Without specific experimental or computational data for this compound, any discussion on its energetic profiles for isomerization and tautomerization remains speculative and based on analogies with related heterocyclic systems.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Building Block for Complex Molecules

The presence of both an ethyl group at the 2-position and an iodine atom at the 5-position of the oxazole (B20620) ring allows for selective and diverse chemical transformations. This disubstituted pattern is a feature found in various biologically significant secondary metabolites. nih.gov The 5-iodo substituent is particularly important as it provides a reactive handle for introducing a wide array of functional groups through various cross-coupling reactions. nih.govresearchgate.net

The 5-iodo-1,3-oxazole core is a precursor for creating a variety of heterocyclic systems. The iodine atom can be readily displaced or undergo coupling reactions to build larger, more complex scaffolds. For instance, methods have been developed for the direct arylation of oxazoles at the C-5 position using a range of aryl halides and triflates, catalyzed by palladium with specific phosphine (B1218219) ligands. organic-chemistry.org This allows for the fusion or linking of the oxazole to other aromatic or heteroaromatic rings, thereby generating diverse molecular frameworks. The synthesis of 2,5-disubstituted oxazoles is of significant interest due to their presence in natural products. chemrxiv.org

As a precursor, 2-ethyl-5-iodo-1,3-oxazole serves as a foundational element for molecules with specific, advanced functions. The oxazole ring itself is a component of numerous natural products with significant biological activity, including compounds isolated from marine sponges. chemrxiv.org Synthetic modifications of the oxazole core are crucial for developing accessible and potent drugs. chemrxiv.org For example, ethynyl (B1212043) oxazoles, which can be synthesized from halooxazoles, are used in click reactions to connect the oxazole unit to various molecular targets, including biomolecules, to create new drug candidates. chemrxiv.orgchemrxiv.org

Development of Novel Synthetic Methodologies Leveraging the 5-Iodo-1,3-oxazole Motif

The reactivity of the 5-iodo position on the oxazole ring has been exploited to develop several modern synthetic methods for preparing 2,5-disubstituted oxazoles. nih.gov The carbon-iodine bond is highly susceptible to metal-catalyzed cross-coupling reactions, providing a reliable route to introduce new carbon-carbon and carbon-heteroatom bonds.

Key methodologies include:

Stille Cross-Coupling: 5-stannyl oxazoles, which can be prepared from 5-iodo-oxazoles, effectively couple with iodoalkenes using a palladium catalyst like Pd(PPh₃)₄. nih.gov

Suzuki and Negishi Cross-Coupling: These reactions are also demonstrated to be effective for creating C-C bonds at the 5-position, leading to high yields of arylated and alkenylated oxazoles. nih.gov

Iodine-Catalyzed Tandem Oxidative Cyclization: This method allows for the synthesis of 2,5-disubstituted oxazoles from commercially available aromatic aldehydes, showcasing excellent functional group compatibility. researchgate.net

These reactions are often characterized by their high yields and the mild conditions under which they can be performed.

Table 1: Cross-Coupling Reactions Utilizing the 5-Iodo-1,3-Oxazole Motif

Reaction NameCatalyst System (Example)Reactant for 5-PositionResulting ProductReference
Stille CouplingPd(PPh₃)₄, LiCl, CuClOrganostannaneAlkenylated Oxazole nih.gov
Suzuki CouplingPalladium CatalystOrganoboron CompoundArylated/Alkenylated Oxazole nih.gov
Negishi CouplingPalladium CatalystOrganozinc CompoundArylated/Alkenylated Oxazole nih.gov
Direct ArylationPalladium Catalyst, Phosphine LigandAryl Halide/TriflateArylated Oxazole organic-chemistry.org

Potential for Applications in Materials Science

The oxazole heterocycle is not only important in medicinal chemistry but also shows significant promise in the field of materials science. numberanalytics.com Oxazole-based compounds are being investigated for their use in developing new polymers, dyes, and other advanced materials. numberanalytics.com

Oxazole derivatives are excellent candidates for use in Organic Light-Emitting Diodes (OLEDs), particularly as emitters for deep blue light. numberanalytics.comspiedigitallibrary.org Many oxazole-based fluorophores exhibit efficient emission in the UV and deep-blue spectral regions in the solid state. spiedigitallibrary.org For instance, certain bis-chromophore oxazole derivatives have been used in OLEDs to produce deep blue emission with high color saturation. spiedigitallibrary.org The twisted molecular structure of some of these compounds helps to reduce aggregation-induced fluorescence quenching, leading to efficient emission in thin solid films. spiedigitallibrary.org Research into tetraaryl-benzobisoxazole cruciforms has also shown their potential as deep-blue light-emitting materials for OLEDs. rsc.org Furthermore, single-molecule white-light-emitting devices (WOLEDs) have been developed using 2-(2′-hydroxyphenyl)oxazoles, achieving high external quantum efficiencies. acs.org

Table 2: Performance of Selected Oxazole-Based OLEDs

Oxazole Derivative TypeEmission ColorMaximum EQE (%)CIE CoordinatesReference
Bis-chromophore BBzxDeep Blue1.2(0.157, 0.044) spiedigitallibrary.org
2-(2′-hydroxyphenyl)oxazoleWhite6.3White Region acs.org
Tetraaryl-benzobisoxazoleDeep Blue-(CIEy ≤ 0.12) rsc.org

Ligands for Catalysis (general oxazole application)

The oxazole ring, containing both nitrogen and oxygen atoms, can act as a ligand, forming complexes with metal ions. chemscene.com These complexes are significant in metal-catalyzed reactions, where the ligand can adjust the electronic properties of the metal center, thereby improving the selectivity and stability of the catalyst. chemscene.com Chiral oxazole-containing ligands, such as pyridine-oxazoline (PyOX) and the less common chiral oxazole-pyridine ligands, have been successfully employed in a variety of asymmetric catalytic reactions. dicp.ac.cnrsc.org These reactions include asymmetric allyl alkylation, cyclopropanation, and hydrosilation, among others. alfachemic.com The development of novel planar-chiral oxazole-pyridine N,N-ligands has shown promising potential for creating highly efficient catalysts for reactions like asymmetric acetoxylative cyclization. dicp.ac.cn

Conclusion and Future Research Directions

Summary of Current Understanding and Achievements in 5-Iodo-1,3-oxazole Chemistry

The 1,3-oxazole ring is a five-membered heterocyclic motif containing one nitrogen and one oxygen atom. wikipedia.org This structural unit is a key component in a wide array of biologically significant natural products and medicinal compounds. tandfonline.comnih.govjournalajst.commdpi.com The introduction of an iodine atom at the C5 position of the oxazole (B20620) ring, as seen in 2-Ethyl-5-iodo-1,3-oxazole, provides a versatile handle for further chemical modifications.

The chemistry of 5-iodo-1,3-oxazoles has been primarily leveraged in the context of cross-coupling reactions. The carbon-iodine bond at the C5 position is susceptible to oxidative addition with transition metal catalysts, such as palladium and copper. This reactivity has been exploited to form new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex, polysubstituted oxazoles. For instance, the formation of 5-iodo-oxazoles allows for subsequent cross-coupling reactions, providing a general route for the synthesis of 2,5-disubstituted-1,3-oxazoles. acs.org

Key achievements in this area include the development of efficient protocols for Suzuki, Stille, and Negishi cross-coupling reactions at the C5 position. acs.org These methods have facilitated the introduction of a wide variety of substituents, including aryl, alkenyl, and alkyl groups, thereby expanding the chemical space accessible from 5-iodo-oxazole precursors.

Unexplored Reactivity Pathways and Synthetic Challenges

Despite the progress in utilizing the C5-iodo group for cross-coupling, several reactivity pathways of this compound remain largely unexplored. The inherent reactivity of the oxazole ring itself, combined with the presence of the iodine substituent, presents both opportunities and challenges.

Unexplored Reactivity Pathways:

Halogen-Bonding Interactions: The iodine atom in this compound can act as a halogen bond donor. This non-covalent interaction, which involves the favorable interaction between an electrophilic region on the halogen and a nucleophilic site, is a burgeoning area of research. bohrium.com The potential for this compound to participate in halogen bonding could be harnessed in crystal engineering, organocatalysis, and the design of self-assembling materials.

Radical Reactions: The carbon-iodine bond is relatively weak and can be homolytically cleaved to generate a C5-oxazolyl radical. This reactive intermediate could participate in a variety of radical-mediated transformations, such as radical cyclizations and additions, opening up new avenues for the synthesis of complex heterocyclic systems.

Metal-Halogen Exchange: The reaction of this compound with organolithium or Grignard reagents could lead to a metal-halogen exchange, generating a C5-metallated oxazole. This species would be a potent nucleophile, capable of reacting with a wide range of electrophiles to introduce diverse functional groups at the C5 position.

Synthetic Challenges:

A primary challenge in the synthesis of this compound and its derivatives lies in achieving regioselective iodination of the oxazole ring. Electrophilic aromatic substitution on the oxazole ring typically occurs at the C5 position, but can be influenced by the directing effects of existing substituents. wikipedia.org Developing mild and highly regioselective iodination methods is crucial for the efficient synthesis of these compounds. Furthermore, the stability of the oxazole ring under various reaction conditions can be a concern, as it can be sensitive to both acidic and basic environments. chemrxiv.orgslideshare.net

Emerging Trends in Oxazole Chemistry Relevant to this compound

The broader field of oxazole chemistry is witnessing several emerging trends that are highly relevant to the future study and application of this compound.

Flow Chemistry: The use of continuous flow reactors for the synthesis of heterocyclic compounds is gaining significant traction. Flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and the ability to perform reactions under high pressure and temperature. The synthesis of 5-iodo-1,2,3-triazole-containing macrocycles using copper flow reactor technology has been demonstrated, suggesting that similar approaches could be applied to the synthesis of 5-iodo-oxazoles. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. This technology could be applied to activate the C-I bond in this compound for a variety of transformations, providing a green and efficient alternative to traditional transition metal-catalyzed methods.

Late-Stage Functionalization: The ability to introduce functional groups into complex molecules at a late stage in the synthetic sequence is highly desirable in drug discovery and development. The C-I bond in this compound serves as an ideal point for late-stage functionalization, allowing for the rapid generation of diverse analogues for biological screening.

Prospects for Rational Design of New Synthetic Applications and Advanced Functional Materials

The unique electronic and structural features of this compound make it a promising building block for the rational design of new synthetic applications and advanced functional materials.

New Synthetic Applications:

The development of novel synthetic methodologies that exploit the unique reactivity of the C-I bond and the oxazole ring will be a key area of future research. This includes the design of new catalytic systems for C-H activation at other positions of the oxazole ring, directed by the iodo substituent. Furthermore, the exploration of multicomponent reactions involving this compound could provide rapid access to complex molecular architectures. A recent review highlights the versatility and efficiency of multicomponent approaches for oxazole synthesis. researchgate.net

Advanced Functional Materials:

Q & A

What synthetic methodologies are most effective for introducing the iodine substituent at the 5-position of 1,3-oxazole derivatives?

Answer:
The introduction of iodine at the 5-position of 1,3-oxazole can be achieved via electrophilic iodination or halogen exchange. A common approach involves using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) under anhydrous conditions . For example, in analogous compounds, the 5-iodo substituent is introduced by cyclizing N-acyl-α-amino ketones with iodine-containing reagents. Optimization of reaction time and temperature is critical to avoid over-iodination or ring degradation. Post-synthetic purification via column chromatography or recrystallization ensures product integrity .

How can NMR spectroscopy resolve ambiguities in the structural assignment of 2-ethyl-5-iodo-1,3-oxazole?

Answer:
¹H and ¹³C NMR are essential for confirming the position of the iodine substituent. The deshielding effect of the iodine atom causes distinct downfield shifts in adjacent protons and carbons. For instance, in 1,3-oxazole derivatives, the C-5 carbon (directly bonded to iodine) typically resonates at δ ~90–100 ppm in ¹³C NMR due to iodine’s electronegativity and spin-orbit coupling . 2D NMR techniques (e.g., HSQC, HMBC) further validate connectivity: the iodine-bearing carbon (C-5) shows coupling with H-4 and H-6 protons. Comparative analysis with non-iodinated analogs (e.g., 5-methyl derivatives) helps isolate iodine-specific shifts .

What analytical techniques are recommended for assessing the purity of this compound?

Answer:
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection (λ = 250–340 nm) is optimal for quantifying purity, as iodine’s chromophoric properties enhance sensitivity . Gas chromatography–mass spectrometry (GC-EI-MS) is less suitable due to the compound’s thermal instability. Elemental analysis (C, H, N, S) and differential scanning calorimetry (DSC) for melting-point consistency provide complementary validation. Purity ≥95% is typically required for biological assays .

How can researchers design cytotoxicity assays for this compound while minimizing false positives?

Answer:
The Daphnia magna acute toxicity test (OECD 202) is a robust model for preliminary cytotoxicity screening. Key parameters include:

  • Exposure time : 72 hours to capture delayed effects .
  • Concentration range : 0.1–100 µg/mL, with LC₅₀ calculation via probit analysis .
  • Controls : Use dimethyl sulfoxide (DMSO) as a solvent control and a reference compound (e.g., doxorubicin) to validate assay sensitivity.
    False positives from iodine leaching are mitigated by pre-testing stability in assay media (e.g., HPLC monitoring over 24 hours) .

What strategies address contradictory mass spectrometry data in characterizing this compound?

Answer:
Contradictions in LC-ESI-MS/MS spectra often arise from iodine’s isotopic pattern (¹²⁷I: 100%; ¹²⁹I: ~1%). To resolve ambiguities:

  • Compare experimental isotopic distributions with theoretical simulations (e.g., m/z 381/383 for [M+H]⁺ with ³⁵Cl/³⁷Cl isotopes) .
  • Use high-resolution mass spectrometry (HRMS) to distinguish between molecular ions and fragments.
  • Cross-validate with NMR and IR data; for example, the absence of a carbonyl peak in IR confirms successful cyclization .

How do structural modifications at the 2-ethyl group influence the bioactivity of 5-iodo-1,3-oxazole derivatives?

Answer:
The 2-ethyl group’s steric and electronic properties modulate interactions with biological targets. For example:

  • Branching : Replacing ethyl with isopropyl increases lipophilicity, enhancing membrane permeability but potentially reducing solubility .
  • Electron-withdrawing substituents : Introducing a trifluoromethyl group at the ethyl chain alters electron density at the oxazole ring, affecting binding to enzymes like cytochrome P450 .
    Structure-activity relationship (SAR) studies require systematic synthesis of analogs, followed by cytotoxicity profiling and molecular docking to identify critical pharmacophores .

What crystallographic techniques are suitable for resolving the solid-state structure of this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELX software is the gold standard. Key steps include:

  • Crystallization : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals.
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) to enhance iodine’s anomalous scattering.
  • Refinement : SHELXL refines positional parameters for iodine, accounting for its high electron density. Displacement parameters validate thermal motion and disorder .

How can reaction conditions be optimized to improve yields in the synthesis of this compound?

Answer:
Yield optimization involves:

  • Catalyst screening : Lewis acids (e.g., AlCl₃) improve cyclization efficiency in Friedel-Crafts reactions .
  • Solvent selection : Anhydrous dichloromethane minimizes hydrolysis of intermediates.
  • Temperature control : Maintaining 0–5°C during iodination prevents side reactions.
    Parallel reaction monitoring (e.g., TLC or in situ IR) identifies optimal quenching points .

What mechanistic hypotheses explain the heightened cytotoxicity of 5-iodo-1,3-oxazoles compared to non-halogenated analogs?

Answer:
Proposed mechanisms include:

  • DNA intercalation : The planar oxazole ring and iodine’s van der Waals radius facilitate intercalation, disrupting DNA replication .
  • Enzyme inhibition : Iodine’s electrophilicity may covalently modify cysteine residues in thioredoxin reductase, inducing oxidative stress .
    Validation involves comparative transcriptomics (e.g., RNA-seq of treated vs. untreated cells) and reactive oxygen species (ROS) assays .

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